PF-05020182 Demonstrates 36-Fold Higher Potency at Kv7.2/7.3 Channels Compared to Prototypical Opener Retigabine
In electrophysiological patch-clamp assays using CHO-K1 cells expressing human Kv7.2/7.3 heteromers, PF-05020182 activated the channel with an EC50 of 334 nM . In contrast, the prototypical Kv7 opener retigabine exhibited an EC50 of 12.2 µM under comparable conditions [1]. This represents a 36-fold increase in potency for PF-05020182. The improved potency is a direct result of optimized heterocyclic substitution patterns identified through SAR studies .
| Evidence Dimension | Potency (EC50) for activation of human Kv7.2/7.3 channels |
|---|---|
| Target Compound Data | EC50 = 334 nM (0.334 µM) |
| Comparator Or Baseline | Retigabine: EC50 = 12.2 ± 2.2 µM |
| Quantified Difference | 36-fold lower EC50 (higher potency) |
| Conditions | CHO-K1 cells expressing human Kv7.2/7.3, patch-clamp electrophysiology |
Why This Matters
Higher potency enables lower effective doses in vivo, potentially reducing off-target toxicity and improving therapeutic index, a critical factor for epilepsy research and candidate selection.
- [1] Ottosson, F., et al. (2021). ZFIN Figure: Equation 3 for hKV7.2/7.3: ΔVMAX = −42.1 ± 2.4 mV, EC50 = 12.2 ± 2.2 µM. View Source
